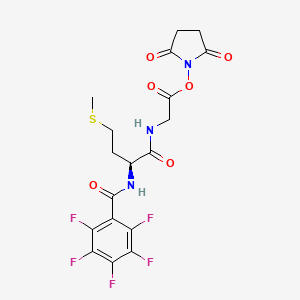

N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester

CAS No.: 83800-45-7

Cat. No.: VC17962492

Molecular Formula: C18H16F5N3O6S

Molecular Weight: 497.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83800-45-7 |

|---|---|

| Molecular Formula | C18H16F5N3O6S |

| Molecular Weight | 497.4 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-4-methylsulfanyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]butanoyl]amino]acetate |

| Standard InChI | InChI=1S/C18H16F5N3O6S/c1-33-5-4-7(17(30)24-6-10(29)32-26-8(27)2-3-9(26)28)25-18(31)11-12(19)14(21)16(23)15(22)13(11)20/h7H,2-6H2,1H3,(H,24,30)(H,25,31)/t7-/m0/s1 |

| Standard InChI Key | HZCMYWNNRKQTET-ZETCQYMHSA-N |

| Isomeric SMILES | CSCC[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

| Canonical SMILES | CSCCC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester is a synthetic organic compound with the following structural attributes:

| Property | Value |

|---|---|

| CAS Number | 83800-45-7 |

| Molecular Formula | C₁₈H₁₆F₅N₃O₆S |

| Molecular Weight | 497.393156 g/mol |

| Density | 1.56 g/cm³ |

| PSA (Polar Surface Area) | 147.18 Ų |

| LogP (Partition Coefficient) | 1.6767 |

The molecule comprises a pentafluorobenzoyl group linked to methionylglycine, with an NHS ester functional group facilitating amine-reactive conjugation . The fluorine atoms enhance electron-withdrawing effects, improving stability and reactivity in aqueous environments .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester involves sequential acylation and activation steps:

-

Acylation of Methionylglycine: Methionylglycine reacts with pentafluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form N-pentafluorobenzoylmethionylglycine .

-

NHS Ester Activation: The carboxylic acid terminus of the intermediate is activated using N-hydroxysuccinimide and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide), yielding the final NHS ester .

This method aligns with established protocols for NHS ester synthesis, ensuring high purity and reactivity .

Purification and Quality Control

Post-synthesis purification typically employs silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures . Analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) verify purity, while elemental analysis confirms stoichiometry .

Applications in Bioconjugation and Diagnostics

Thyroxin Labeling in Clinical Assays

N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester serves as a “release tag” in thyroxin (T₄) quantification . Key steps include:

-

Covalent Labeling: The NHS ester reacts with primary amines on thyroxin, forming a stable amide bond.

-

Cleavage and Detection: Hydroxylamine-induced cleavage releases a pentafluorobenzoylmethionylglycine derivative, analyzed via GC-ECD for enhanced sensitivity .

This method reduces background interference compared to radioisotopic labeling, achieving detection limits below 1 ng/mL .

Surface Modification and Drug Delivery

The compound’s NHS ester group enables functionalization of polymeric scaffolds (e.g., poly-ε-caprolactone) for tissue engineering . Covalent attachment of chitosan or peptides enhances biocompatibility and cellular adhesion . In drug delivery, it facilitates prodrug synthesis by conjugating therapeutics with targeting moieties .

Stability and Degradation

Hydrolytic Sensitivity

Like all NHS esters, N-pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester is moisture-sensitive. Hydrolysis yields the corresponding carboxylic acid and N-hydroxysuccinimide, diminishing reactivity . Storage at –20°C under desiccation extends shelf life beyond six months .

Quantification of Degradation

Hydrophilic interaction chromatography (HILIC) coupled with UV detection (λ = 260 nm) quantifies residual NHS ester, with a detection limit of 1 mg/L . This method ensures batch consistency and identifies hydrolyzed byproducts .

Analytical Methods and Validation

Gas Chromatography-Electron Capture Detection (GC-ECD)

GC-ECD remains the gold standard for analyzing pentafluorobenzoyl derivatives due to their high electron affinity . Parameters include:

| GC Parameter | Setting |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 50°C (1 min) → 300°C at 15°C/min |

| Detector Temperature | 320°C |

This configuration achieves baseline separation of thyroxin derivatives within 20 minutes .

Validation Metrics

Method validation for thyroxin assays demonstrates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume